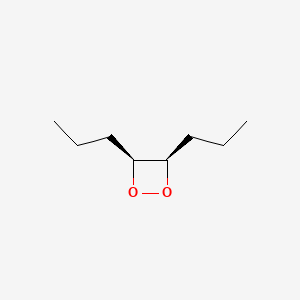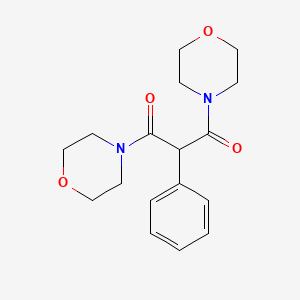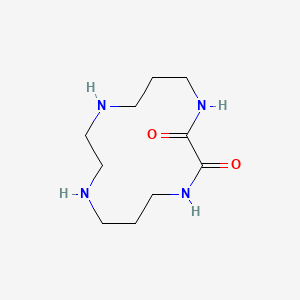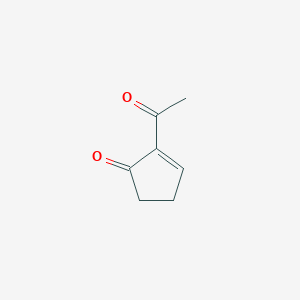
2-Acetylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentenone, featuring both a ketone and an alkene functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetylcyclopent-2-en-1-one can be synthesized through several methods:
One-Pot Synthesis: A simple and efficient method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol.
Crossed Aldol Condensation: This classical method involves the reaction of butanone with benzaldehyde under base-catalyzed conditions, resulting in the formation of α,β-unsaturated carbonyl compounds.
Regioselective Synthesis: Using catalysts such as RuCl3 or Co2+–VP–MMA, regioselective compounds can be synthesized from ketones and aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Analyse Chemischer Reaktionen
2-Acetylcyclopent-2-en-1-one undergoes various chemical reactions due to its enone structure:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone, forming new carbon-carbon or carbon-heteroatom bonds.
Baylis–Hillman Reaction: This reaction forms carbon-carbon bonds between the α-carbon of the enone and an aldehyde or ketone.
Michael Reaction: This reaction involves the addition of a nucleophile to the β-carbon of the enone, forming a new carbon-carbon bond.
Diels–Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetylcyclopent-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-acetylcyclopent-2-en-1-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications, including the formation of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
2-Acetylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: This compound has a similar structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Cyclohexenone: This compound has a six-membered ring instead of a five-membered ring, leading to different reactivity and applications.
Cyclopropenone: This compound has a three-membered ring, making it highly strained and reactive.
The uniqueness of this compound lies in its combination of a five-membered ring with both ketone and alkene functional groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
80436-90-4 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-3-2-4-7(6)9/h3H,2,4H2,1H3 |
InChI-Schlüssel |
IORSDMUEBMOLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


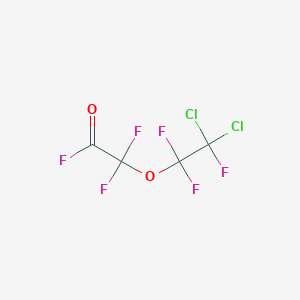
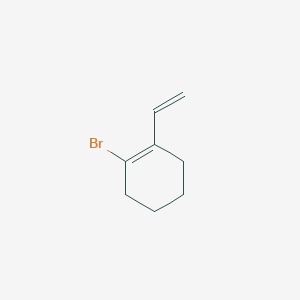
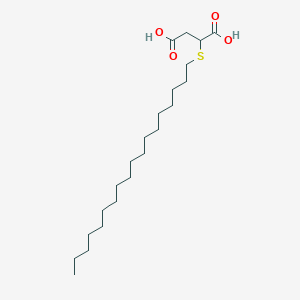
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)

methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
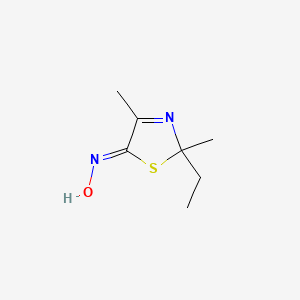
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
